4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide
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Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide is a useful research compound. Its molecular formula is C19H17BrClN3O3 and its molecular weight is 450.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinones and their derivatives have been extensively researched for their synthetic routes and unique chemical properties. Studies have detailed various synthetic strategies for constructing quinazolinone frameworks, highlighting the versatility of these compounds in organic synthesis. For example, the work by Patel et al. (2006) explores the synthesis and antimicrobial activity of newer quinazolinones, demonstrating the synthetic adaptability of quinazolinone derivatives for potential antimicrobial applications (Patel, Mistry, & Desai, 2006). Similarly, He et al. (2016) discuss the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a mechanism involving bromonium ylides, which underscores the complex reactions that quinazolinone derivatives can undergo (He et al., 2016).
Biological and Pharmacological Applications
Quinazolinone derivatives have shown a wide range of biological and pharmacological activities, making them significant in medicinal chemistry research. The synthesis of compounds with quinazolinone structures has been directed towards evaluating their biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, Shaabani et al. (2008) reported the synthesis of 3-(2′-Benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones in high yields, indicating the potential for these compounds in various biological applications (Shaabani, Rahmati, & Moghimi Rad, 2008). Furthermore, Rajveer et al. (2010) explored the synthesis of 6-bromo quinazolinone derivatives for their pharmacological activities, highlighting the diverse potential uses of quinazolinone derivatives in developing new therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQHACUHKFWWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.